4-Iodophenyltrimethylammonium

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds and Aryl Halides

4-Iodophenyltrimethylammonium is structurally classified as both a quaternary ammonium compound (QAC) and an aryl halide. QACs are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This cationic nature is a defining feature of compounds like this compound. The four groups attached to the nitrogen can vary, influencing the compound's properties and applications. mdpi.com

The "phenyltrimethylammonium" portion of its name indicates a benzene (B151609) ring and three methyl groups attached to the nitrogen atom. The presence of an iodine atom on the phenyl ring places it in the category of aryl halides. Aryl halides are compounds in which a halogen atom is directly bonded to an aromatic ring. This combination of a quaternary ammonium salt and an aryl halide structure imparts a unique set of chemical properties to this compound, making it a valuable reagent and subject of study in various chemical contexts.

The dual classification of this compound is pivotal to its role in research. As a QAC, it is part of a large class of compounds with diverse applications, including as antimicrobials, surfactants, and phase-transfer catalysts. researchgate.netnih.gov The aryl iodide functionality allows it to participate in a variety of organic reactions, particularly transition-metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. researchgate.net

Historical Perspectives on its Chemical Development and Early Characterization

Early research into this compound and related compounds was often driven by the desire to create new molecules with specific functionalities. A notable early preparation involved the iodination of N,N-dimethylaniline using chloramine-T, followed by methylation with methyl iodide to form the quaternary ammonium salt. nih.gov This method, reported in 1980, was developed to synthesize a radiolabeled version of the compound, specifically 4-[125I]iodophenyltrimethylammonium acetate, for potential use in medical imaging. nih.gov

The characterization of this compound and its derivatives has been crucial for confirming their structure and purity. Techniques such as thin-layer chromatography have been employed for purification. nih.gov Further studies have explored the synthesis of related (4-iodophenyl)aryliodonium salts, which serve as precursors for various chemical transformations, including radiofluorination. researchgate.net These investigations highlight the compound's utility as a building block in the synthesis of more complex molecules.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19095-34-2 |

|---|---|

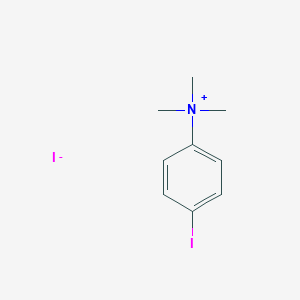

Molecular Formula |

C9H13I2N |

Molecular Weight |

389.01 g/mol |

IUPAC Name |

(4-iodophenyl)-trimethylazanium;iodide |

InChI |

InChI=1S/C9H13IN.HI/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,1-3H3;1H/q+1;/p-1 |

InChI Key |

PREDIBNDLXJCTG-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)C1=CC=C(C=C1)I.[I-] |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)I.[I-] |

Synonyms |

4-iodophenyltrimethylammonium 4-iodophenyltrimethylammonium acetate, 125I-labeled cpd 4-IPTMA |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodophenyltrimethylammonium Derivatives

Conventional Synthetic Routes to 4-Iodophenyltrimethylammonium Salts

The traditional approach to synthesizing quaternary ammonium (B1175870) salts like this compound involves the direct alkylation of a tertiary amine precursor.

Alkylation Reactions Utilizing 4-Iodo-N,N-dimethylaniline

The most direct route to this compound salts is the quaternization of 4-iodo-N,N-dimethylaniline. wikipedia.org This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking an electrophilic methyl group from an alkylating agent.

Commonly, methyl iodide (CH₃I) is used as the methyl source. The reaction involves treating 4-iodo-N,N-dimethylaniline with methyl iodide, often in a suitable solvent. echemi.com The lone pair of electrons on the nitrogen atom attacks the methyl group of methyl iodide, displacing the iodide ion and forming the quaternary ammonium cation and an iodide counter-ion.

Reaction Scheme: 4-IC₆H₄N(CH₃)₂ + CH₃I → [4-IC₆H₄N(CH₃)₃]⁺I⁻

This method is efficient for producing the iodide salt of this compound. Other alkylating agents, such as dimethyl sulfate (B86663), can also be employed.

Precursor Synthesis in Advanced Radiochemical Applications

In the field of radiochemistry, particularly for Positron Emission Tomography (PET), specific anion salts of this compound are required as precursors for radiolabeling. The choice of anion is crucial as it influences the reactivity and solubility of the precursor.

Preparation of this compound Triflate and Related Anion Salts

For radiochemical applications, the triflate (OTf) salt is often preferred over the iodide salt due to the triflate anion's properties as a non-coordinating, good leaving group. The synthesis of this compound triflate can be achieved through two primary methods:

Direct Methylation: Using a powerful methylating agent like methyl trifluoromethanesulfonate (B1224126) (MeOTf). This reagent directly installs the methyl group and provides the triflate anion in a single step.

Anion Exchange: This two-step process begins with the synthesis of the halide salt, such as the iodide salt mentioned previously. The iodide anion is then exchanged for a triflate anion by reacting the salt with a silver triflate (AgOTf). The insoluble silver iodide (AgI) precipitates out of the solution, leaving the desired this compound triflate in the solution. diva-portal.org

The selection of the anion is critical for the subsequent steps in radiolabeling.

| Anion Salt | Precursor 1 | Precursor 2 | Key Feature |

| Iodide | 4-Iodo-N,N-dimethylaniline | Methyl iodide | Direct, classic quaternization |

| Triflate | 4-Iodo-N,N-dimethylaniline | Methyl trifluoromethanesulfonate | Direct formation of triflate salt |

| Triflate | This compound iodide | Silver triflate | Anion exchange from halide salt |

Integration into Hypervalent Iodine Precursor Synthesis for Radiolabeling

This compound salts are key building blocks for producing diaryliodonium salt precursors, which are widely used for introducing radioisotopes like fluorine-18 (B77423) ([¹⁸F]) into aromatic rings. diva-portal.orgbeilstein-journals.org Diaryliodonium salts are hypervalent iodine compounds that serve as excellent arylating agents. beilstein-journals.org

The synthesis involves coupling the this compound moiety with another aryl iodide. researchgate.netorganic-chemistry.org The resulting diaryliodonium salt, for example, [(4-(CH₃)₃N⁺C₆H₄)-I-(Aryl)]⁺, contains two different aryl groups attached to the iodine atom. In the subsequent radiofluorination reaction with [¹⁸F]fluoride, the nucleophilic fluoride (B91410) ion attacks the aromatic ring, displacing one of the aryl groups. The trimethylammonium group (-N(CH₃)₃⁺) acts as a powerful electron-withdrawing group, deactivating its own ring towards nucleophilic attack and directing the [¹⁸F]fluoride to attack the other, more activated aryl ring. This regioselectivity is crucial for the efficient synthesis of the desired radiolabeled product. nih.gov

Optimization of Synthetic Parameters for Radiochemical Yields

The efficiency of radiolabeling reactions, particularly the introduction of [¹⁸F]fluoride into an aromatic ring using diaryliodonium salt precursors, is highly dependent on the reaction conditions. snmjournals.org Optimizing these parameters is essential to maximize the radiochemical yield (RCY) and ensure the reliability of the synthesis for clinical applications. nih.gov

Chemical Reactivity and Reaction Mechanisms of 4 Iodophenyltrimethylammonium

Nucleophilic Displacement Reactions Involving the Trimethylammonium Moiety

The trimethylammonium group (-N(CH₃)₃⁺) is a potent electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its positive charge strongly activates the aromatic ring towards attack by nucleophiles.

The displacement of the trimethylammonium group by the fluoride-18 (¹⁸F) isotope is a critical reaction in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET). The mechanism follows the classical SNAr pathway, which involves two main steps:

Nucleophilic Attack: The ¹⁸F⁻ anion, a potent nucleophile, attacks the carbon atom of the aromatic ring that is bonded to the trimethylammonium group. This attack is the rate-determining step and leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. researchgate.netnih.gov

Leaving Group Departure: The aromaticity is restored by the expulsion of the neutral trimethylamine (B31210) molecule, which is an excellent leaving group.

The trimethylammonium group is often preferred over other leaving groups, such as nitro groups, for ¹⁸F-labeling because the displacement can often be achieved under milder conditions. nih.gov

Table 1: Comparison of Leaving Groups in Aromatic ¹⁸F-Fluorination

| Leaving Group | Typical Reaction Temperature | Common Solvents | Key Advantages |

|---|---|---|---|

| -N(CH₃)₃⁺ | 100–110 °C | Acetonitrile (B52724) | Milder conditions, good leaving group ability |

This table provides a general comparison; specific conditions can vary based on the full substrate structure.

Beyond radiofluorination, the trimethylammonium group serves as a versatile leaving group in various other nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles, leading to diverse functionalized aromatic compounds. The principles of the SNAr mechanism remain the same, with the reaction's feasibility depending on the nucleophilicity of the attacking species and the reaction conditions. The high reactivity of aryltrimethylammonium salts towards nucleophilic displacement makes them valuable precursors in organic synthesis. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the aromatic ring of 4-Iodophenyltrimethylammonium opens up possibilities for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

While the trimethylammonium group can be a leaving group, the carbon-iodine bond is also susceptible to oxidative addition by low-valent palladium complexes, a key step in many cross-coupling reactions. However, a more common strategy for creating N-aryl derivatives involves using a related precursor where the iodo-substituted arene is coupled with an amine.

In a more general context of forming N-aryl derivatives, palladium-catalyzed reactions are pivotal. For instance, a series of 4-aminoquinazoline derivatives can be prepared through the nucleophilic substitution reaction of a chloroquinazoline with an arylamine, a process that can be facilitated by palladium catalysis in related systems.

The reactivity of the C-I bond in this compound allows for its participation in a variety of other metal-catalyzed transformations. Hypervalent iodine compounds, which share reactivity patterns with the iodo-substituent in the title compound, are known to participate in palladium-catalyzed oxidative cross-coupling reactions. frontiersin.orgnih.gov These reactions can proceed through Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles. frontiersin.org For example, hypervalent iodoheterocycles have been shown to undergo palladium-catalyzed carbonyl insertion coupling reactions with alcohols and amines. nih.gov This highlights the potential of the iodo-functional group in this compound to be a reactive handle for complex molecule synthesis.

Table 2: Examples of Metal-Catalyzed Reactions Involving Aryl-Iodide Bonds

| Reaction Type | Catalyst | Typical Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium | Organoboron reagents | C-C |

| Heck Coupling | Palladium | Alkenes | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal alkynes | C-C |

| Buchwald-Hartwig Amination | Palladium | Amines | C-N |

This table illustrates general reaction types applicable to aryl iodides.

Hypervalent Bonding Characteristics and Their Influence on Chemical Reactivity

The term "hypervalent" refers to a main group element, in this case, iodine, which formally has more than eight electrons in its valence shell. princeton.edu While this compound itself is not a hypervalent iodine compound, the iodine atom can participate in reactions that involve hypervalent intermediates. The chemistry of hypervalent iodine is characterized by the electrophilic nature of the iodine atom and the excellent leaving group ability of the phenyliodonio group. princeton.edu

The reactivity of hypervalent iodine compounds often mirrors that of transition metals, involving processes like oxidative addition, reductive elimination, and ligand coupling. diva-portal.org This similarity suggests that the iodine atom in this compound can be activated to participate in reactions beyond typical aryl halide chemistry. For instance, in the presence of a strong oxidant, the iodine atom could be converted to a hypervalent state, which would dramatically alter its reactivity and allow for novel transformations.

The electrophilic character of the iodine in hypervalent species makes it susceptible to nucleophilic attack. princeton.edu This property can influence the nucleophilic aromatic substitution reactions discussed earlier, potentially providing alternative reaction pathways or affecting the regioselectivity of the reactions.

Applications in Advanced Chemical Synthesis and Derivatization Research

Precursors for Radiopharmaceutical Intermediates and Tracers

In the field of nuclear medicine and positron emission tomography (PET), the introduction of the short-lived fluorine-18 (B77423) (¹⁸F) isotope into aromatic systems is a critical step in the synthesis of a vast array of imaging agents. 4-Iodophenyltrimethylammonium salts have proven to be valuable precursors for creating ¹⁸F-labeled synthons, which are versatile building blocks for more complex radiopharmaceuticals.

This compound salts are effectively used to synthesize no-carrier-added (n.c.a.) 4-[¹⁸F]fluoroiodobenzene. This one-step synthesis is achieved through a nucleophilic aromatic substitution reaction where the ¹⁸F-fluoride ion displaces the trimethylammonium group [-N(CH₃)₃]⁺. koreascience.kr The trimethylammonium group's leaving ability is a key factor in the success of this reaction. nih.gov

Optimization studies have shown that reaction parameters such as the solvent, the counter-ion of the trimethylammonium salt, and the method of anion activation significantly influence the radiochemical yield (RCY). koreascience.kr For instance, using this compound triflate in dimethylformamide (DMF) or dimethylsulfoxide (DMSO) has been explored, though yields can be modest compared to other precursors like diaryliodonium salts. chromatographyonline.comnih.gov In one comparative study, the ¹⁸F-for-N(CH₃)₃ exchange on this compound triflate at 160 °C in DMSO resulted in a radiochemical yield of 12% ± 3%. chromatographyonline.com Another report cites yields of approximately 80% for 4-[¹⁸F]fluoroiodobenzene from 4-halophenyl-trimethylammonium salt precursors. koreascience.kr The resulting 4-[¹⁸F]fluoroiodobenzene is a crucial intermediate, serving as a versatile building block in subsequent radiochemical reactions. weber.hu

Table 1: Radiochemical Yields for the Synthesis of 4-[¹⁸F]Fluoroiodobenzene

| Precursor | Reaction Conditions | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|

| This compound triflate | 160 °C in DMSO | 12% ± 3% | chromatographyonline.com |

| 4-Halophenyl-trimethylammonium salts | Not specified | ~80% | koreascience.kr |

| This compound iodide | Reaction with triphenylphosphine (B44618) after 18F-labeling | 10–15% | fu-berlin.de |

Substituted phenylpiperazines are essential pharmacophores found in numerous neuropharmacologically active compounds that target receptors such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govthegoodscentscompany.com The 4-[¹⁸F]fluoroiodobenzene, synthesized from precursors like this compound, is a key electrophilic component for introducing the 4-[¹⁸F]fluorophenyl moiety into these structures. chromatographyonline.com

A prominent method for this is the Palladium-catalyzed Hartwig-Buchwald N-arylation. chromatographyonline.com In this two-step, one-pot synthesis, 4-[¹⁸F]fluoroiodobenzene is first generated and then directly coupled with a piperazine (B1678402) derivative to form the desired 1-(4-[¹⁸F]fluorophenyl)piperazine. chromatographyonline.comnih.gov This intermediate can then be used in further synthetic steps, such as reductive amination, to build more complex PET ligands. chromatographyonline.com This modular approach, which begins with the synthesis of 4-[¹⁸F]fluoroiodobenzene from precursors including this compound, is crucial for the no-carrier-added ¹⁸F-labeling of electron-rich aromatic systems that are otherwise difficult to label directly. nih.gov

Derivatization Strategies in Analytical Chemistry Research

No evidence was found in the reviewed literature to support the use of this compound for the applications described in subsections 4.2.1 and 4.2.2. The compound's primary role is as a synthetic precursor in radiochemistry, not as a general derivatizing agent for analytical chromatography or mass spectrometry.

Development of Chemical Probes for Molecular and Biological Systems Research

Chemical probes are small molecules designed to study and manipulate biological systems and processes. wikipedia.orglibretexts.org In the context of molecular imaging, radiolabeled probes are indispensable tools for visualizing and quantifying physiological and pathological processes in living organisms noninvasively. wikipedia.orgnih.gov

This compound functions as a foundational precursor in the development of such chemical probes. nih.gov Its utility lies in its capacity to be converted into the key radiolabeled synthon, 4-[¹⁸F]fluoroiodobenzene. nih.gov This synthon is not the final probe itself but rather a critical building block that can be incorporated into a larger, more complex molecule designed to interact with a specific biological target, such as a receptor or enzyme. nih.govchromatographyonline.com This modular strategy allows for the construction of highly specific PET imaging agents for studying, for example, cerebral dopamine metabolism or receptor abnormalities associated with CNS disorders. frontiersin.org The development of these probes relies on the initial, efficient synthesis of the radiolabeled building block, a role for which this compound salts are well-suited precursors. nih.gov

Synthesis of Labeled Compounds for Studying Molecular Interactions

This compound salts have emerged as crucial precursors in the synthesis of radiolabeled compounds, which are indispensable tools for studying molecular interactions in biological systems. moravek.com The introduction of a radioactive isotope, such as fluorine-18 ([¹⁸F]), into a molecule allows for non-invasive imaging techniques like Positron Emission Tomography (PET) to track the molecule's distribution, metabolism, and interaction with specific targets in vivo. moravek.com

The trimethylammonium group in this compound serves as an excellent leaving group, facilitating nucleophilic radiofluorination reactions. researchgate.net In a typical synthesis, the precursor, often as a triflate salt, undergoes a nucleophilic substitution reaction with [¹⁸F]fluoride. researchgate.netkoreascience.kr This reaction displaces the trimethylammonium group to yield 4-[¹⁸F]fluoro-1-iodobenzene, a key intermediate for the synthesis of more complex radiolabeled molecules. researchgate.netmdpi.com For instance, the synthesis of (4-[¹⁸F]Fluorophenyl)triphenylphosphonium ([¹⁸F]TPP), a mitochondrial voltage sensor, utilizes this compound iodide as the precursor for the initial radiofluorination step. koreascience.kr

Research has shown that the choice of precursor can significantly impact the radiochemical yield (RCY) of the labeling reaction. While this compound triflate has been used, studies have indicated that diaryliodonium salts can lead to higher RCYs under similar conditions. For example, a comparison showed that the [¹⁸F]-for-N(CH₃)₃ exchange on this compound triflate yielded 12% ± 3% of the desired product, whereas using a symmetrical bis(4-iodophenyl)iodonium precursor significantly increased the yield to 60% ± 9%. researchgate.net

The resulting 4-[¹⁸F]fluoro-1-iodobenzene is a versatile building block that can be further modified through transition metal-catalyzed cross-coupling reactions to introduce the [¹⁸F]fluorophenyl moiety into a wide range of target molecules, including peptides and potential therapeutic agents. researchgate.netnih.gov This strategy allows for the site-specific labeling of complex biomolecules, enabling detailed studies of their molecular interactions and pharmacokinetics. nih.gov

| Precursor | Radiolabeling Reaction | Product | Radiochemical Yield (RCY) | Reference |

| This compound iodide | Nucleophilic substitution with [¹⁸F]fluoride | (4-[¹⁸F]Fluorophenyl)triphenylphosphonium | 10-15% | koreascience.kr |

| This compound triflate | [¹⁸F]-for-N(CH₃)₃ exchange | 4-[¹⁸F]Fluoro-1-iodobenzene | 12% ± 3% | researchgate.net |

| Bis(4-iodophenyl)iodonium triflate | Nucleophilic substitution with [¹⁸F]fluoride | 4-[¹⁸F]Fluoro-1-iodobenzene | 60% ± 9% | researchgate.net |

Precursors for Cationic Probes for Cellular Component Studies

The inherent positive charge of the quaternary ammonium (B1175870) group in this compound makes it an important precursor for the development of cationic probes designed to investigate cellular components and processes. researchgate.netmdpi.com Lipophilic cationic compounds can readily pass through the plasma and mitochondrial membranes and accumulate within mitochondria due to the negative transmembrane potential. koreascience.kr This property is exploited in the design of probes for monitoring mitochondrial function. koreascience.kr

A significant application of this compound is in the synthesis of mitochondria-targeted voltage sensors for PET imaging. koreascience.krnih.gov As previously mentioned, it serves as a precursor for the synthesis of (4-[¹⁸F]Fluorophenyl)triphenylphosphonium ([¹⁸F]TPP). koreascience.kr The triphenylphosphonium cation is a well-established mitochondriotropic moiety. nih.gov By labeling it with ¹⁸F, researchers can non-invasively quantify mitochondrial membrane potential, which is a key indicator of cellular health and is often altered in diseases such as cancer and neurodegenerative disorders. nih.govnih.gov The synthesis involves the initial formation of 1-[¹⁸F]fluoro-4-iodobenzene from this compound iodide, which is then reacted with triphenylphosphine to yield the final [¹⁸F]TPP probe. nih.gov

Furthermore, the derivatization of this compound can lead to a variety of other cationic probes. The iodophenyl group provides a reactive handle for further chemical modifications, allowing for the attachment of different functionalities, such as fluorophores or other targeting ligands. researchgate.net This versatility enables the creation of a diverse library of cationic probes tailored for specific cellular targets and imaging modalities. mdpi.com The development of these probes is crucial for advancing our understanding of cellular biology and for the diagnosis of various pathologies at the molecular level. nih.gov

| Precursor | Synthesized Probe | Application | Reference |

| This compound iodide | (4-[¹⁸F]Fluorophenyl)triphenylphosphonium ([¹⁸F]TPP) | Mitochondrial voltage sensor for PET imaging | koreascience.krnih.gov |

| This compound triflate | Intermediate for neuropharmacologically active compounds | Study of neuroligands and receptors | researchgate.netmdpi.com |

Advanced Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Compound Analysis

Chromatography is an indispensable tool for the separation, purification, and analysis of 4-Iodophenyltrimethylammonium and its derivatives. Both gas and liquid chromatography are employed, often tailored to the specific analytical challenge.

High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic technique for the analysis and purification of this compound, owing to the compound's salt-like, non-volatile nature. nih.govmdpi.com Preparative HPLC is frequently used to purify the compound after synthesis, while analytical HPLC is essential for monitoring reaction progress and assessing the purity of the final product. nih.govacs.org

Various HPLC methods have been developed, typically utilizing reverse-phase columns. For instance, C18 columns are commonly employed with a range of mobile phases to achieve optimal separation. mdpi.com The selection of the mobile phase is critical; examples include mixtures of acetonitrile (B52724) and water with additives like triethylamine (B128534) (TEA) or buffers such as ammonium (B1175870) formate (B1220265) to ensure good peak shape and resolution. nih.govmdpi.com In radiochemical synthesis, where this compound iodide is a precursor, HPLC is used to purify the resulting radiolabeled product to a high radiochemical purity (often >95%). nih.gov

While less common for the direct analysis of the quaternary salt, Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), can be utilized for the analysis of related, more volatile derivatives or potential impurities. researchgate.netkoreascience.kr

Table 1: Reported HPLC Conditions for Analysis Involving this compound Precursors

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Phenomenex Luna C18(2) | Phenomenex Gemini C18 | Not Specified |

| Mobile Phase | 60:40:0.03 (v/v/v) CH₃CN/H₂O/TEA | 75:25:0.5 (v/v/v) CH₃CN/H₂O/TEA | 0.1 M Ammonium Formate |

| Flow Rate | 1 mL/min | 1 mL/min | Not Specified |

| Application | Radio-HPLC analysis of reaction progress | Radio-HPLC analysis of reaction progress | Purification of radiolabeled product |

| Reference | mdpi.com | mdpi.com | nih.gov |

In the context of this compound, derivatization is less about enhancing its inherent chromatographic properties and more a central aspect of its synthetic utility. The compound itself is a strategic precursor, and its primary "derivatization" involves the nucleophilic displacement of the trimethylammonium group. acs.org This functionality makes it an excellent substrate for introducing other functional groups, most notably in radiofluorination reactions to produce PET imaging agents. researchgate.netacs.org

The trimethylammonium moiety serves as an effective leaving group, particularly when paired with a non-coordinating counter-anion like triflate (OTf⁻). acs.org Research has shown that the leaving ability of the trimethylammonium group is heavily influenced by the counter-anion, increasing in the order: tosylate < methyl sulfate (B86663) < iodide < triflate. acs.org This strategic choice of counter-anion is a form of pre-analysis derivatization that dictates the compound's reactivity and suitability for specific applications, such as the rapid, high-yield synthesis of 4-[¹⁸F]fluoro-1-iodobenzene. acs.org

Mass Spectrometry (MS) Techniques for Structural and Quantitative Analysis

Mass spectrometry is a cornerstone for the structural elucidation and confirmation of this compound and its reaction products. mdpi.comresearchgate.net It provides definitive information on the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the precise mass and, by extension, the chemical formula of the synthesized compounds. researchgate.net

The coupling of chromatographic separation with mass spectrometric detection provides a powerful analytical combination. Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem version (LC-MS/MS) are routinely used in the analysis of reactions involving this compound. nih.govmdpi.comresearchgate.net This hyphenated technique allows for the separation of complex mixtures, followed by the confident identification of each component based on its mass-to-charge ratio and fragmentation pattern. For example, after HPLC purification of a synthesized radiotracer, LC-MS can confirm the identity of the product peak. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of any volatile byproducts or derivatives that may be formed during the synthesis process. researchgate.net

The structural confirmation of this compound via mass spectrometry relies on the detailed interpretation of its fragmentation pattern. While specific experimental spectra are proprietary to individual research labs, the fragmentation of the this compound cation under mass spectrometric conditions can be predicted based on its structure. Key fragmentation pathways would include:

Loss of a methyl radical: The parent ion would readily lose a methyl group (CH₃•) to produce a fragment ion at [M-15]⁺.

Loss of trimethylamine (B31210): A characteristic fragmentation would be the neutral loss of trimethylamine ((CH₃)₃N), resulting in a fragment corresponding to the iodophenyl cation at [M-59]⁺.

Cleavage of the C-I bond: Fragmentation could also involve the loss of an iodine radical or ion.

The presence and relative abundance of these and other fragments create a unique fingerprint that, when analyzed, confirms the connectivity and identity of the this compound ion, distinguishing it from isomers and impurities. mdpi.comresearchgate.net

Spectroscopic Methods for Chemical Characterization

Alongside mass spectrometry, various spectroscopic methods are essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure. mdpi.comsnmjournals.org

¹H NMR: Proton NMR spectra provide detailed information about the chemical environment of the hydrogen atoms. For this compound, the ¹H NMR spectrum characteristically shows an AB quartet pattern for the aromatic protons, which is typical for para-disubstituted benzene (B151609) rings. snmjournals.org The singlet corresponding to the nine equivalent protons of the trimethylammonium group is also a key identifying feature.

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.

Infrared (IR) spectroscopy is also used to identify the functional groups present in the molecule by observing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. snmjournals.org

Table 2: Key Properties and Spectroscopic Data for this compound

| Property | Value/Observation | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₃IN⁺ | snmjournals.org |

| Molecular Weight | 293.11 g/mol (for the cation) | N/A |

| ¹H NMR | AB pattern for aromatic protons, singlet for N(CH₃)₃ protons. | snmjournals.org |

| IR Spectroscopy | Used for functional group identification. | snmjournals.org |

| Confirmation | Structure confirmed by NMR and Mass Spectrometry. | mdpi.comsnmjournals.org |

Emerging Research Directions and Future Prospects

Exploration of Novel and Efficient Synthetic Pathways for Derivatives

The core structure of 4-iodophenyltrimethylammonium serves as a valuable scaffold for the synthesis of a variety of functionalized molecules. A significant area of research focuses on its use as a precursor in radiochemistry, particularly for the production of PET (Positron Emission Tomography) imaging agents.

One of the most explored pathways is the nucleophilic radiofluorination to produce 4-[¹⁸F]fluoroiodobenzene. semanticscholar.orgmdpi.com This reaction involves a nucleophilic substitution of the trimethylammonium group with the fluorine-18 (B77423) radionuclide. Research has shown that the efficiency of this synthesis is highly dependent on reaction conditions. Systematic optimization studies have revealed that the choice of solvent and the nature of the counter-ion to the trimethylammonium group are critical. For instance, using dimethylacetamide as a solvent and a triflate counter-ion leads to significantly higher radiochemical yields (around 80%) compared to other anions like tosylate or iodide. uni-mainz.deresearchgate.net This makes this compound triflate a superior precursor for producing the 4-[¹⁸F]fluoroiodobenzene synthon, which is subsequently used in palladium-mediated cross-coupling reactions to build more complex radiotracers. semanticscholar.orgmdpi.comresearchgate.net

Beyond radiochemistry, research is exploring the incorporation of the phenyltrimethylammonium (B184261) moiety into larger polymeric structures. Anion exchange membranes (AEMs) have been successfully prepared by functionalizing commercial polysulfone. researchgate.net This process involves a lithiation step followed by quaternization with methyl iodide to introduce the phenyltrimethylammonium groups, yielding polymers with valuable hydroxide-conductive properties for applications like alkaline fuel cells. researchgate.net

Furthermore, related structures like phenyltrimethylammonium tribromide (PTAB) are being employed as efficient catalytic systems for generating novel derivatives. For example, PTAB has been used as a catalyst in the aziridination of alkenes, demonstrating the utility of the quaternary ammonium (B1175870) structure in facilitating complex organic transformations. jku.at

| Precursor/Catalyst | Reaction Type | Product/Application | Key Research Finding | Citation |

|---|---|---|---|---|

| This compound Triflate | Nucleophilic Radiofluorination | 4-[¹⁸F]Fluoroiodobenzene (PET synthon) | The triflate counter-ion provides superior leaving group ability, resulting in high radiochemical yields (~80%). | uni-mainz.deresearchgate.net |

| Polysulfone and Iodomethane | Polymer Functionalization (Quaternization) | Phenyltrimethylammonium Functionalized Polysulfone (AEM) | Creates membranes with good hydroxide (B78521) conductivity and low water uptake, suitable for fuel cells. | researchgate.net |

| Phenyltrimethylammonium Tribromide (PTAB) | Catalytic Aziridination | N-Amino Aziridines | Demonstrates the catalytic potential of the phenyltrimethylammonium structure in synthesizing functionalized heterocycles. | jku.at |

Advanced Theoretical Modeling for Predictive Chemistry and Reactivity

The advancement of computational chemistry has opened new avenues for predicting the reactivity and behavior of molecules like this compound without the need for extensive empirical experimentation. These theoretical models provide profound insights into reaction mechanisms and energy landscapes.

A prime example is the use of computational modeling to understand the formation of iodinated aromatic disinfection byproducts (I-DBPs) in water treatment. nih.govgdut.edu.cn Initial assumptions pointed to hypiodous acid (HOI) as the primary iodinating agent. However, thermodynamic modeling revealed that the energy barrier for this reaction was unexpectedly high. acs.orggdut.edu.cn Advanced computational analysis identified the hypoiodous acidium ion (H₂OI⁺) as the true key reactant. nih.govacs.org Although present in much lower concentrations, the model showed that H₂OI⁺ acts as both an acid catalyst and an iodinating agent, significantly lowering the energy barrier for the iodination of aromatic compounds and making the reaction feasible. nih.govgdut.edu.cn This work showcases the power of theoretical modeling to correct mechanistic assumptions and predict the behavior of iodinated aromatic systems.

Machine learning (ML) is also emerging as a powerful tool in predictive chemistry. mit.edu Researchers are developing ML models to forecast chemical reactivity based on molecular structure. A notable study employed machine learning to predict Hammett constants (σm and σp), which are fundamental descriptors of the electronic influence of substituents on the reactivity of aromatic rings. rsc.org Using a large dataset of benzoic acid derivatives, an Artificial Neural Network (ANN) model was trained with quantum chemical and structural descriptors. The model achieved high accuracy, identifying key features like Natural Bond Orbital (NBO) charges and HOMO energies as critical predictors of reactivity. rsc.org Such models could be adapted to predict the reactivity of various substituted phenyltrimethylammonium salts, accelerating the design of new derivatives with desired properties.

| Modeling Technique | System Studied | Predictive Insight | Citation |

|---|---|---|---|

| Computational Thermodynamics / DFT | Iodination of Aromatic Compounds (e.g., Tyrosine) | Identified H₂OI⁺ as the key iodinating species by calculating reaction energy barriers, correcting prior assumptions. | nih.govacs.orggdut.edu.cn |

| Quantum Chemical Methods | Halogenation of Tyrosine | Explained reaction mechanisms (SEAr) and the role of the phenolate (B1203915) salt in the iodination of the phenol (B47542) ring. | rsc.org |

| Machine Learning (Artificial Neural Network) | Benzoic Acid Derivatives | Accurately predicted Hammett constants, demonstrating the potential to forecast the reactivity of substituted aromatic compounds. | rsc.org |

Interdisciplinary Research with Related Quaternary Ammonium Systems in Chemical Biology

The unique properties of the quaternary ammonium group—a permanent positive charge and tunable alkyl/aryl substituents—make these compounds highly suitable for interdisciplinary research, particularly in the field of chemical biology. pitt.edumdpi.com While QACs are widely known for their broad use as biocides and antimicrobials, emerging research is focused on more specialized and sophisticated biological applications. nih.govelsevierpure.comnih.gov

A significant area of innovation is the rational design of QAC-based fluorescent probes and chemosensors for the detection of biologically relevant ions in aqueous media and even inside living cells. nih.gov For example, fluorescent probes functionalized with a quaternary ammonium moiety have been successfully developed for the highly selective and sensitive detection of fluoride (B91410) ions. acs.org In these systems, the quaternary ammonium group serves a dual purpose: it enhances the water solubility of the hydrophobic probe and, through electrostatic attraction, sequesters the negatively charged fluoride ion, bringing it into close proximity with the reactive part of the sensor. acs.org This design leads to rapid response times and very low detection limits, enabling the imaging of fluoride ions in HeLa cells. acs.org

The inherent bioactivity of QACs is also being harnessed to modify surfaces and materials. By grafting quaternary ammonium salts onto surfaces, researchers can create materials that resist biofouling. nih.gov This has significant implications for water treatment technologies and the development of medical devices where preventing the formation of microbial biofilms is crucial. nih.gov

The broader biological activity of QACs, including their bacteriostatic, fungistatic, and antiviral properties, remains an active area of investigation. nih.gov Understanding the precise mechanisms of action and the ways in which microorganisms develop resistance is a key challenge that drives ongoing research at the intersection of chemistry, microbiology, and materials science. nih.gov

| Application Area | QAC System / Derivative | Function / Finding | Citation |

|---|---|---|---|

| Cellular Imaging / Sensing | Quaternary ammonium-functionalized fluorescent probe | Enables rapid and sensitive detection of fluoride ions in water and living cells via a sequestration effect. | acs.org |

| Antimicrobial Surfaces | QACs grafted onto silica-decorated membranes | Creates surfaces that reduce biofouling, with applications in water and wastewater treatment. | nih.gov |

| General Biocides | Various Quaternary Ammonium Salts (QASs) | Exhibit broad-spectrum antimicrobial activity; research focuses on mechanisms and microbial resistance. | mdpi.comnih.gov |

Q & A

Q. How do long-term retention patterns of I-PTMA inform dosimetry for potential human trials?

- Methodological Answer :

- Cumulative Activity Calculations : Integrate time-activity curves to estimate absorbed doses (mGy/MBq).

- Monte Carlo Simulations : Model radiation exposure to critical organs (e.g., heart, kidneys).

- Toxicology Screening : Assess histopathological changes in retained tissues after 120 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.